Imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations . The compound has garnered significant interest for its potential therapeutic properties, including antimicrobial and anticancer activities .
Mechanism of Action
Biochemical Pathways
These compounds have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Result of Action
Compounds with similar structures have shown potential as antituberculosis agents .
Action Environment
It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carboxylic acid interacts with different enzymes and receptors . For instance, it has been reported to interact with leucine-rich repeat kinase, β-secretase, fatty acid amide hydrolase, γ-secretase, and various receptors such as adenosine A2A, GABA-A (γ-Aminobutyric acid), histamine, serotonin H3, 5-HT3, 5-HT4, 5-HT6, and dopamine D4 .
Cellular Effects
Related imidazopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazopyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Studied for its potential as a kinase inhibitor in cancer therapy.
Imidazo[1,2-b]pyridazine: Investigated for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its versatile functionalization potential and broad spectrum of biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJJCTXSDBVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427738 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-25-6 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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